The compound is cataloged with the Chemical Abstracts Service (CAS) registry number 134-30-1. It belongs to the broader class of quinoxalinamines, which are known for various pharmacological properties including antimicrobial and anticancer activities. The "9CI" designation refers to its inclusion in the Chemical Information System, indicating its recognition in chemical databases.
The synthesis of 6-Quinoxalinamine, 2,3,5-trimethyl-(9CI) can be achieved through several methods, commonly involving the cyclization of appropriate precursors. One notable method includes:
This synthetic route can yield moderate to high yields depending on the reaction conditions and purity of starting materials.
The mechanism of action for compounds like 6-Quinoxalinamine often involves interaction with specific biological targets:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural variations affect biological activity.
6-Quinoxalinamine has several applications:
The compound 6-Quinoxalinamine,2,3,5-trimethyl-(9CI) is systematically named as 2,3,5-trimethylquinoxalin-6-amine according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This nomenclature precisely defines the quinoxaline core structure—a bicyclic system comprising fused benzene and pyrazine rings—with three methyl substituents at positions 2, 3, and 5, and an amino group (-NH₂) at position 6 [1].
The molecular structure (Fig. 1) features:
Table 1: Fundamental Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃ |
Molecular Weight | 187.24 g/mol |
Exact Mass | 187.11100 Da |
Index of Refraction | 1.653 |
The structural representation adheres to the quinoxaline numbering system where pyrazine nitrogen atoms occupy positions 1 and 4, and benzene carbon atoms occupy positions 5-8. This arrangement positions the amine at the electronically significant C6 position, adjacent to the pyrazine nitrogens [1] [7].
This compound is documented under multiple chemical naming systems and registry identifiers, reflecting its structural specificity. Key synonyms include:
The primary CAS Registry Number is 161697-03-6, assigned to the 2,3,5-trimethylquinoxalin-6-amine structure. A closely related isomeric compound (N,2,3-trimethylquinoxalin-6-amine) is registered under CAS 60639-47-6, emphasizing the critical importance of substitution pattern in chemical identification [1] [7]. Additional registry identifiers include:
Table 2: Registry and Classification Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 161697-03-6 |
Isomeric CAS | 60639-47-6 |
RTECS Number | VD1222500 |
Hazard Class | Not classified |
Customs HS Code | 2933990090 |
Customs classification under HS Code 2933990090 ("heterocyclic compounds with nitrogen hetero-atom(s) only") confirms its regulatory categorization as a nitrogen-containing heterocycle subject to 6.5% MFN tariff [1] [7].
Quinoxaline derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with significant pharmacological relevance. The 2,3,5-trimethylquinoxalin-6-amine derivative exhibits distinct structural and electronic characteristics when compared to other quinoxaline analogues:
Electronic and Steric Differentiation:
Physicochemical Comparison:
Table 3: Comparative Analysis of Quinoxaline Derivatives
Derivative | Key Structural Features | LogP | Bioactivity Relevance |
---|---|---|---|
2,3,5-Trimethylquinoxalin-6-amine | Three methyl groups + C6-NH₂ | 2.718 | Potential intercalation properties |
Glecaprevir (antiviral) | Carbonyl groups + fused cycles | 5.2 | HCV NS3/4A protease inhibition |
Echinomycin analogues | Cyclic peptides + quinoxaline | -0.4 | DNA bis-intercalation |
2,3-Quinoxalinedimethanol | Di-hydroxymethyl substituents | -0.1 | Chelation capabilities |
Bioactivity Context:While excluded from detailed safety discussion, it is chemically relevant that this compound's mutagenicity has been evaluated (Salmonella typhimurium assay, 20 nmol/plate) [1]. Its structural similarity to documented antiviral quinoxalines—particularly those inhibiting SARS-CoV-2 main protease (e.g., pyrazolo[1,5-a]quinoxaline derivatives)—suggests potential mechanism relevance through:
Synthetic Accessibility:Synthetic routes to 2,3,5-trimethylquinoxalin-6-amine typically involve:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7